molecular formula C17H17N5O3S2 B2848286 N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE CAS No. 892732-55-7

N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE

Cat. No.: B2848286
CAS No.: 892732-55-7
M. Wt: 403.48
InChI Key: SVTXFCXYNLZWGY-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is a compound known for its role as a reversible urea transporter B (UT-B)-selective inhibitor. This compound is part of the triazolothienopyrimidine family and has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE typically involves a series of nucleophilic addition and cyclization reactions. One common method includes the use of carbodiimides and diazo compounds under mild conditions to construct the triazole ring . The reaction conditions are generally mild, and the process is transition-metal-free, making it an efficient and environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting a UT-B intracellular site in a urea-competitive manner. It exhibits little effect toward other transporters or channels such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A. This selective inhibition decreases maximum urinary concentration and increases urination volume, making it a valuable tool in physiological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is unique due to its high selectivity for UT-B and minimal effects on other transporters and channels. This specificity makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-11-3-5-12(6-4-11)27(23,24)17-16-19-15(18-8-9-25-2)14-13(7-10-26-14)22(16)21-20-17/h3-7,10H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTXFCXYNLZWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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